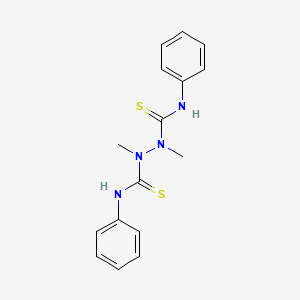

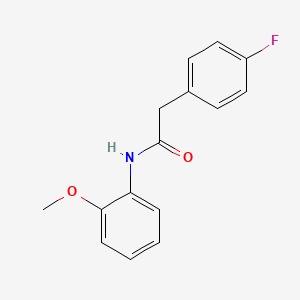

![molecular formula C16H11ClN2O2 B5523758 4-[(7-chloro-4-quinolinyl)amino]benzoic acid](/img/structure/B5523758.png)

4-[(7-chloro-4-quinolinyl)amino]benzoic acid

Overview

Description

4-[(7-chloro-4-quinolinyl)amino]benzoic acid, also known as CQBA, is a chemical compound that has been widely studied for its potential as an anti-cancer agent. It belongs to the class of compounds known as quinoline derivatives, which have been shown to have a range of biological activities.

Scientific Research Applications

Sensing Biological Zn(II)

4-[(7-chloro-4-quinolinyl)amino]benzoic acid derivatives, specifically QZ1 and QZ2, are fluorescein-based dyes that have been developed for sensing biological zinc (Zn(II)). These compounds show significant fluorescence enhancements upon coordination with Zn(II), demonstrating their potential as selective sensors for Zn(II) in biological systems. Their fast binding kinetics and reversibility make them suitable for real-time monitoring of Zn(II) concentrations in vivo, with applications in neuroscience and cellular biology to study Zn(II) homeostasis and signaling (Nolan et al., 2005).

Crystal Engineering

The crystal structure of a 4-chlorobenzoic acid-quinoline compound has been investigated, revealing insights into hydrogen bonding and molecular interactions. This research contributes to the field of crystal engineering, where understanding the structural characteristics of molecular crystals is crucial for the design of new materials with desired properties. The hydrogen bond between the quinoline nitrogen and the benzoic acid carboxyl group exemplifies the type of interaction that can be exploited in designing molecular assemblies (Gotoh et al., 2010).

Anticancer Research

Research into amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, including the synthesis of compounds related to this compound, has shown significant promise in anticancer research. These compounds have been evaluated for their cytotoxic activity against various carcinoma cell lines, demonstrating potential as novel anticancer agents. Such research is crucial for developing new therapeutic options for cancer treatment (Bhatt et al., 2015).

Dye and Pigment Industry

7-Amino-3-(4-aminophenyl)quinoline, a compound structurally related to this compound, has been explored as a benzidine substitute in the dye and pigment industry. This research addresses environmental and health concerns associated with benzidine dyes, proposing safer alternatives for industrial applications. The development of disazo and trisazo dyes based on these quinoline derivatives exemplifies the potential for safer, yet effective, dyes (Krishnan et al., 1986).

Propeller-Shaped Mesomeric Betaines

The synthesis of propeller-shaped mesomeric betaines incorporating quinoline units demonstrates innovative approaches in molecular design. These compounds exhibit unique charge distributions and structural features, contributing to the development of novel materials with potential applications in organic electronics and photonics (Schmidt et al., 2019).

Mechanism of Action

While the specific mechanism of action for “4-[(7-chloro-4-quinolinyl)amino]benzoic acid” is not directly mentioned in the sources, it is known that 4-aminoquinoline compounds are used in designing bioactive compounds displaying various activities . The Schiff bases derivatives have been well-established for biocidal activity .

Properties

IUPAC Name |

4-[(7-chloroquinolin-4-yl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O2/c17-11-3-6-13-14(7-8-18-15(13)9-11)19-12-4-1-10(2-5-12)16(20)21/h1-9H,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKCHTSQSSTMAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC2=C3C=CC(=CC3=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5523678.png)

![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-furamide](/img/structure/B5523683.png)

![4-methyl-3-[(2-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5523699.png)

![1-{[2-(ethylamino)-5-pyrimidinyl]carbonyl}-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5523719.png)

![N-{(3S*,4R*)-1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5523721.png)

![4,6-dimethyl-N-[5-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-quinazolinamine](/img/structure/B5523724.png)

![N-[3-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B5523735.png)

![{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5523738.png)

![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5523757.png)